2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzol

Übersicht

Beschreibung

The compound "2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene" is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated aromatic compounds and their synthesis, which can be related to the compound . Fluorinated aromatic compounds are significant in the field of medicinal chemistry and materials science due to their unique physical and chemical properties, such as increased stability and lipophilicity .

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can be achieved through different methods. For instance, the fluorination of 1,3-dicarbonyl compounds using aqueous hydrofluoric acid and iodosylbenzene is described as a practical and convenient method, yielding products like ethyl 2-fluoro-2-benzolyacetate with high efficiency . Another approach involves the synthesis of 1-fluoro-2-nitrobenzene derivatives, which are then transformed through a series of reactions to produce 2-(2H-1,2,3-triazol-2-yl)benzoic acids . Additionally, the synthesis of 2,4-dichloro fluorobenzene, an intermediate for ciprofloxacin, is achieved by diazotization and fluorination reactions .

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is often characterized using techniques such as X-ray crystallography, NMR, and FT-IR. For example, the structure of 1-fluoro-2,5-dimethoxy-4-nitrobenzene was confirmed by X-ray crystallography, and the compound was further characterized by NMR and FT-IR . The crystal structure of 1,2,3,5-tetrafluorobenzene revealed a layered monoclinic structure with C–H⋯F–C hydrogen bonding and short F⋯F separations .

Chemical Reactions Analysis

Fluorinated aromatic compounds can participate in various chemical reactions. The reactivity of methylglyoxal with 1,2-diaminobenzene derivatives, for instance, leads to the formation of fluorescent products that can be used as reagents for α-dicarbonyl compounds . Radical addition reactions involving fluorinated species are also significant, as they can lead to the synthesis of 1-(polyfluoroalkyl)ethane-1,2-diols with high regioselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms. These compounds typically exhibit increased stability and resistance to metabolic degradation. The introduction of fluorine can also affect the lipophilicity and electronic properties of the molecule, which is important for drug design . The crystal packing and intermolecular interactions in these compounds, such as C–H⋯F–C hydrogen bonding, play a crucial role in their solid-state structures .

Wissenschaftliche Forschungsanwendungen

Wittig-Olefinierungsreagenz

2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzol: wird als Reagenz in Wittig-Olefinierungen verwendet, einer Methode zur Bildung von Doppelbindungen (Olefine) durch Reaktion von Phosphoniumyliden mit Aldehyden oder Ketonen. Die Einführung einer 1,3-Dioxolan-Einheit ist besonders nützlich bei der Synthese von geschützten Alkoholen und Ethern .

Fluoreszierende Sonden zur Cystein-Detektion

Die Verbindung dient als Reaktant bei der Synthese von ratiometrischen fluoreszierenden Sonden. Diese Sonden sind für die spezifische Detektion von Cystein gegenüber anderen Aminosäuren wie Homocystein und Glutathion ausgelegt. Diese Spezifität ist entscheidend für biologische Studien, die sich auf die Rolle von Cystein in verschiedenen Zellprozessen konzentrieren .

Synthese von Calmodulin-Kinase-II-Inhibitoren

Es wird in der mikrowellengestützten Synthese von KN-93 verwendet, einem bekannten Inhibitor der Calmodulin-Kinase II. Diese Kinase spielt eine bedeutende Rolle in der Kalzium-Signaltransduktion, und Inhibitoren wie KN-93 sind wertvoll für die Untersuchung dieser Signalwege und potenziellen therapeutischen Anwendungen .

Spirobenzofuran-Piperidine als S1-Rezeptor-Liganden

Forscher verwenden diese Verbindung zur Herstellung von fluorierten Spirobenzofuran-Piperidinen, die als Liganden für den S1-Rezeptor wirken. Diese Liganden haben potenzielle Anwendungen in der Neurologie und Pharmakologie, insbesondere bei der Entwicklung von Behandlungen für neurologische Erkrankungen .

Antitumormittel

Die Verbindung ist an der Synthese von Molekülen mit Antitumor-Eigenschaften beteiligt. Durch die Integration der Struktur von 2-Fluorphenylmethyl-1,3-dioxolan können Forscher neue Verbindungen herstellen, die möglicherweise anders mit Krebszellen interagieren, was zu neuen Wegen für die Krebsbehandlung führt .

Regioselektive Indol-Derivate

Schließlich wird es bei der regioselektiven Herstellung von Indol-Derivaten über eine Rhodium-katalysierte Domino-Hydroformylierung/Indolisierung verwendet. Indol-Derivate sind in der medizinischen Chemie von Bedeutung, da sie in vielen Naturprodukten und Pharmazeutika vorkommen .

Wirkmechanismus

Target of Action

It is known to be used in the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione . This suggests that it may interact with these molecules in some capacity.

Mode of Action

This signal can then be measured to determine the concentration of these molecules .

Biochemical Pathways

The compound is used in the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione . These molecules are involved in several biochemical pathways, including protein synthesis and antioxidant defense mechanisms. The compound may affect these pathways by altering the detection and measurement of these molecules.

Pharmacokinetics

Its solubility in water at 20°c suggests that it may have good bioavailability .

Result of Action

The compound is used in the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione . The result of its action would be the generation of a fluorescent signal that can be measured to determine the concentration of these molecules. This could potentially aid in the detection and monitoring of diseases where these molecules are implicated.

Action Environment

The compound is soluble in water at 20°C, suggesting that it can function effectively in aqueous environments .

Biochemische Analyse

Biochemical Properties

2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating reactions that are crucial for the synthesis of complex organic molecules. The compound is known to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. Additionally, 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene can form hydrogen bonds with proteins, influencing their structure and function .

Cellular Effects

The effects of 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. In various cell types, 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene has been shown to affect cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, influencing their stability and function. The compound is also known to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites. This inhibition can lead to an accumulation of neurotransmitters, affecting neural signaling. Furthermore, 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures. Long-term studies have shown that prolonged exposure to 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene can lead to alterations in cellular function, including changes in cell morphology and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can be used to study its biochemical properties without causing significant harm to the animals. At high doses, 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .

Metabolic Pathways

2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450, which oxidize the compound to form various metabolites. These metabolites can then enter different metabolic pathways, influencing metabolic flux and the levels of various metabolites in the body. The compound also interacts with cofactors such as NADH and FADH2, which are essential for its metabolic processing .

Transport and Distribution

Within cells and tissues, 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene is transported and distributed through various mechanisms. It can bind to transport proteins, such as albumin, which facilitate its movement through the bloodstream. The compound can also interact with cell membrane transporters, allowing it to enter and exit cells efficiently. Once inside the cells, 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene can accumulate in specific tissues, depending on its affinity for different cellular components .

Subcellular Localization

The subcellular localization of 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. In the nucleus, 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene can interact with DNA and transcription factors, influencing gene expression. In the mitochondria, it can affect cellular respiration and energy production .

Eigenschaften

IUPAC Name |

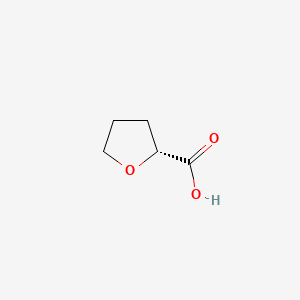

2-[(2-fluorophenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c11-9-4-2-1-3-8(9)7-10-12-5-6-13-10/h1-4,10H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIMXWOVHDDRQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374448 | |

| Record name | 2-[(2-fluorophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

842123-94-8 | |

| Record name | 2-[(2-Fluorophenyl)methyl]-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842123-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-fluorophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1301994.png)